

# Preliminary Technical Report: ZT55 for Polycythemia Vera

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Compound of Interest		
Compound Name:	ZT55	
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## **Executive Summary**

Polycythemia Vera (PV) is a myeloproliferative neoplasm (MPN) predominantly driven by a gain-of-function mutation in the Janus kinase 2 (JAK2) gene, specifically the V617F mutation, which is present in approximately 95% of cases.[1][2] This mutation leads to constitutive activation of the JAK2-STAT signaling pathway, resulting in uncontrolled production of red blood cells. **ZT55** is a novel, low molecular-weight compound identified as a potent and highly selective inhibitor of JAK2, with particular activity against the JAK2V617F mutation.[1][3] Preclinical data indicate that **ZT55** effectively suppresses the JAK2-STAT pathway, inhibits the proliferation of JAK2V617F-expressing cells, induces apoptosis, and demonstrates significant anti-tumor efficacy in vivo.[1][2] This document provides a technical overview of the preclinical data available for **ZT55**, its mechanism of action, and the experimental protocols used in its evaluation.

# Mechanism of Action: Targeting the JAK2-STAT Pathway

The JAK2-STAT signaling cascade is crucial for the signal transduction downstream of cytokine receptors that control hematopoiesis.[1] The V617F mutation in the JAK2 pseudokinase domain results in its constitutive activation, leading to the constant phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] These activated STAT proteins translocate to the nucleus and drive the transcription of genes responsible for cell proliferation and survival.

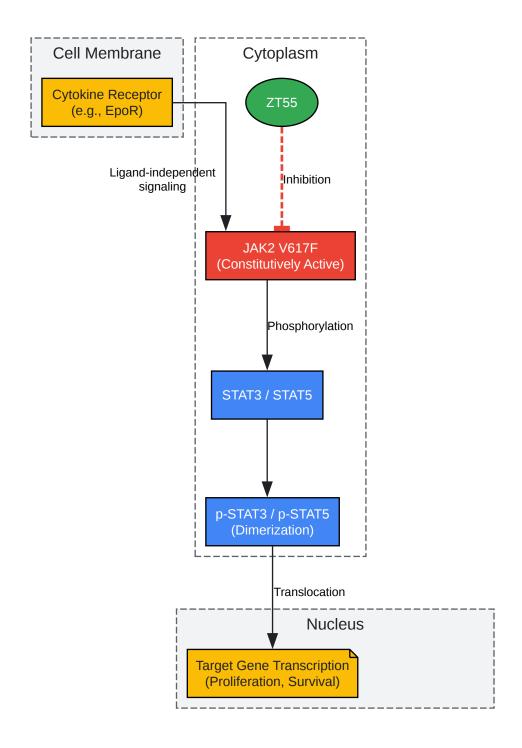


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**ZT55** exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[1][4] It has been shown to suppress the phosphorylation of JAK2 at the Y1007/8 residue, which is a key activation site.[1] This action blocks the subsequent phosphorylation of STAT3 and STAT5, thereby interrupting the aberrant signaling that drives the hyperproliferative state in PV.[1][4] Furthermore, studies suggest **ZT55** may increase the expression of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which are natural negative regulators of the JAK-STAT pathway and are often downregulated in cells with the JAK2V617F mutation.[1]





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Figure 1: ZT55 Mechanism of Action on the JAK2-STAT Pathway.

## **Preclinical Efficacy Data**

The activity of **ZT55** has been evaluated through a series of in vitro, ex vivo, and in vivo experiments. The quantitative results are summarized in the tables below.



### In Vitro Kinase Inhibitory Activity

**ZT55** demonstrates high selectivity for JAK2 over other JAK family kinases in cell-free kinase assays.

Kinase	IC50 (μM)	Selectivity vs. JAK2
JAK2	0.031	1x
JAK1	>10	>322x
JAK3	>10	>322x

Table 1: Inhibitory

concentration 50 (IC50) of

ZT55 against JAK family

kinases. Data derived from

cell-free kinase assays.[1]

### **Cellular Activity in JAK2V617F-Expressing Cells**

**ZT55** was tested on the human erythroleukemia cell line HEL, which harbors the JAK2V617F mutation, and on primary cells from MPN patients.



Assay Type	Cell Type	Metric	Result
Cell Proliferation	HEL (JAK2V617F)	IC50	Concentration- dependent inhibition[4]
Cell Cycle Arrest	HEL (JAK2V617F)	Phase	Arrest at G2/M phase[1][4]
Apoptosis	HEL (JAK2V617F)	Induction	Caspase-dependent apoptosis[1][4]
Colony Formation	Primary BFU-E (MPN Patients, JAK2V617F)	IC50	19.47 - 35.43 μM[1]
Colony Formation	Primary BFU-E (Healthy Donors, JAK2WT)	IC50	~60 µM[1]
Table 2: Summary of in vitro and ex vivo cellular effects of ZT55.[1][4]			

# **In Vivo Antitumor Activity**

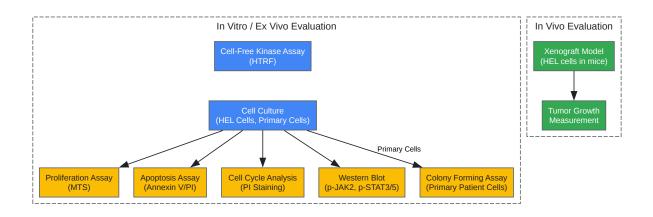
The efficacy of **ZT55** was evaluated in a xenograft mouse model established with HEL cells.

Model	Treatment	Outcome
HEL Cell Xenograft	ZT55	Significant suppression of tumor growth[1][4]
Table 3: In vivo efficacy of ZT55.		

# **Experimental Protocols**

The following are summaries of the key methodologies used to evaluate **ZT55**.[1][2]





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#### References

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